2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol
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Overview
Description
2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol is an organic compound belonging to the class of indole derivatives It features a hydroxyl group attached to an ethyl chain, which is connected to an indole ring substituted with a methyl and isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole ring is then subjected to Friedel-Crafts alkylation to introduce the isopropyl group at the 1-position and the methyl group at the 2-position.
Attachment of the Ethyl Chain: The final step involves the alkylation of the indole derivative with an ethyl halide, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Introduction of various alkyl or acyl groups on the indole ring.
Scientific Research Applications
2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A simple alcohol with similar structural features but lacking the indole ring.
2-Propanol, 2-methyl-: Another alcohol with a similar backbone but different functional groups.
Uniqueness
2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol is unique due to its indole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52915-57-8 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(2-methyl-1-propan-2-ylindol-3-yl)ethanol |
InChI |
InChI=1S/C14H19NO/c1-10(2)15-11(3)12(8-9-16)13-6-4-5-7-14(13)15/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
FQNQCFQNXRBCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(C)C)CCO |
Origin of Product |
United States |
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